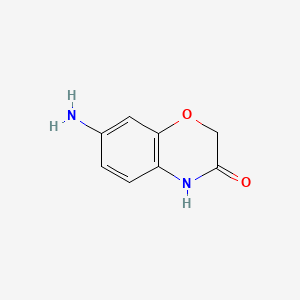![molecular formula C18H17FN2O3S B2934630 4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898462-04-9](/img/structure/B2934630.png)
4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound. It features a unique structure comprising various functional groups, including a fluorine atom, a methyl group, and a sulfonamide moiety. This compound can act as a potential pharmacological agent or an intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multi-step organic reactions:
Formation of the Pyrroloquinoline Backbone: : Starting with a quinoline derivative, the formation of the pyrroloquinoline backbone can involve cyclization reactions, often using acid or base catalysts.
Introduction of the Fluorine Atom: : This is usually achieved through fluorination reactions, possibly using reagents like N-fluorobenzenesulfonimide.
Sulfonamide Formation: : The incorporation of the sulfonamide group typically involves sulfonyl chlorides reacting with amines under basic conditions.
Industrial Production Methods
Industrially, the process might be scaled up using optimized reaction conditions to ensure high yields and purity. This often involves high-pressure reactors and continuous flow techniques to handle large volumes of reactants efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically affecting the pyrroloquinoline portion or the methyl group.
Reduction: : The reduction can occur at the sulfonamide group or other reducible sites in the molecule.
Substitution: : The fluorine atom and the methyl group can undergo nucleophilic substitutions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituting Reagents: : Nucleophiles like ammonia or thiols under basic or acidic conditions.
Major Products Formed
The products vary based on the type of reaction:
Oxidation: : Could lead to the formation of ketones or aldehydes.
Reduction: : May yield amines or alcohols.
Substitution: : Results in the replacement of functional groups with new groups.
Applications De Recherche Scientifique
This compound finds its use in several scientific domains:
Chemistry: : As a building block in organic synthesis for more complex molecules.
Biology: : Potential as a molecular probe due to its unique chemical structure.
Medicine: : Possible pharmacological applications owing to its ability to interact with biological targets.
Industry: : Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The exact mechanism depends on its application, but generally:
Molecular Targets: : It may interact with proteins or enzymes, inhibiting or modifying their activity.
Pathways Involved: : Could involve signal transduction pathways, enzyme inhibition, or receptor binding.
Comparaison Avec Des Composés Similaires
Compared to other sulfonamide-containing compounds:
Uniqueness: : The fluorine and pyrroloquinoline structure impart unique properties, such as increased lipophilicity or different metabolic pathways.
Similar Compounds: : Include other fluorinated sulfonamides or pyrroloquinoline derivatives, each varying slightly in their activity or application.
Propriétés
IUPAC Name |
4-fluoro-3-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-11-8-15(3-4-16(11)19)25(23,24)20-14-9-12-2-5-17(22)21-7-6-13(10-14)18(12)21/h3-4,8-10,20H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAJXKWEAAZEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2934553.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2934554.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2934556.png)


![2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2934560.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide](/img/structure/B2934562.png)
![6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2934564.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2934567.png)
![[(S)-beta-Methyl-2-methoxyphenethyl]amine](/img/structure/B2934569.png)
![2-Phenyl-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B2934570.png)
